ROCK2 Kinase Inhibition: Nanomolar Potency of Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate vs. cGMP-Dependent Protein Kinase (PKG) Selectivity
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate demonstrates potent inhibition of Rho-associated protein kinase 2 (ROCK2) with an IC₅₀ of 3 nM [1]. This potency is approximately 567-fold higher than its activity against cGMP-dependent protein kinase 1 (PKG), where it exhibits an IC₅₀ of 1.70 × 10³ nM (1.7 µM) [1]. This selectivity profile is critical for minimizing off-target cardiovascular effects associated with PKG modulation.
| Evidence Dimension | Kinase Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | ROCK2 IC₅₀ = 3 nM; PKG IC₅₀ = 1.70 × 10³ nM |
| Comparator Or Baseline | cGMP-dependent protein kinase 1 (PKG) as an off-target comparator |
| Quantified Difference | ~567-fold selectivity for ROCK2 over PKG |
| Conditions | Inhibition of recombinant N-terminal GST-tagged human ROCK2 (residues 5–554) expressed in baculovirus-infected Sf9 cells using S6K as substrate [1] |
Why This Matters
This high selectivity window supports the use of this compound as a precise chemical probe for ROCK2-dependent pathways, reducing the risk of confounding PKG-mediated effects in cardiovascular or smooth muscle studies.
- [1] BindingDB. BDBM50597489 (CHEMBL5208605). IC₅₀ data for ROCK2 (3 nM) and cGMP-dependent protein kinase 1 (1.70E+3 nM). View Source
